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Compound of Interest

Compound Name: 4-Chloro-2,6-diphenylpyrimidine

Cat. No.: B189500

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-diphenylpyrimidine is a heterocyclic organic compound that serves as a crucial
intermediate in the synthesis of a variety of biologically active molecules. Its pyrimidine core,
substituted with two phenyl groups and a reactive chlorine atom, makes it a versatile building
block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological
research. The stable pyrimidine scaffold, combined with the reactive chloro group at the 4-
position, allows for further functionalization and the creation of diverse chemical libraries for
drug discovery.[1] This guide provides a comprehensive overview of the synthesis, properties,
and potential applications of 4-Chloro-2,6-diphenylpyrimidine.

Molecular Properties and SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for 4-Chloro-2,6-
diphenylpyrimidine is a unique identifier that describes its two-dimensional structure. This
notation is essential for cheminformatics and computational chemistry applications.

SMILES Notation:C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)CI[2]
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Property Value Source

Molecular Formula C16H11CIN2 --INVALID-LINK--[2]
Molecular Weight 266.72 g/mol --INVALID-LINK--[2]
CAS Number 29509-91-9 --INVALID-LINK--[2]
Topological Polar Surface Area

(PSA) 25.78 A2 --INVALID-LINK--[2]
logP 4.464 --INVALID-LINK--[2]
Hydrogen Bond Acceptors 2 --INVALID-LINK--[2]
Hydrogen Bond Donors 0 --INVALID-LINK--[2]
Rotatable Bonds 2 --INVALID-LINK--[2]

Synthesis of 4-Chloro-2,6-diphenylpyrimidine

The synthesis of 4-Chloro-2,6-diphenylpyrimidine can be achieved through a Suzuki-Miyaura
cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the
formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

e 2,4,6-trichloropyrimidine

e Phenylboronic acid

o Tetrakis(triphenylphosphine)palladium(0)
e Tetrabutylammonium bromide

e Sodium hydroxide

e Toluene
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o Water
Procedure:

 In areaction vessel, combine 2,4,6-trichloropyrimidine and phenylboronic acid in toluene and
water.

o Add tetrakis(triphenylphosphine)palladium(0) as the catalyst and tetrabutylammonium
bromide.

e Add sodium hydroxide to the mixture.
o Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

e Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC or LC-
MS), cool the mixture to room temperature.

o Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate)
and water.

o Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it
under reduced pressure.

 Purify the crude product by silica gel column chromatography to yield 4-Chloro-2,6-
diphenylpyrimidine.

This protocol is a general guideline and may require optimization for specific laboratory
conditions and scales.

Applications in Drug Discovery

While specific biological activity data for 4-Chloro-2,6-diphenylpyrimidine is not extensively
available in the public domain, its structural motifs are prevalent in a wide range of biologically
active compounds. The pyrimidine core is a well-established scaffold in medicinal chemistry,
known to interact with various biological targets. Derivatives of 4,6-diarylpyrimidines have
shown potential as anti-tubercular agents and dual inhibitors of phosphoinositide 3-kinases
(PI3Ks) and tubulin, which are important targets in oncology.[3]
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The primary utility of 4-Chloro-2,6-diphenylpyrimidine lies in its role as a key intermediate for
the synthesis of more complex molecules. The reactive chlorine atom at the 4-position is
susceptible to nucleophilic aromatic substitution, allowing for the introduction of various
functional groups, particularly amines. This feature is widely exploited in the development of
kinase inhibitors, where an aniline moiety is often introduced at this position to interact with the
hinge region of the kinase ATP-binding site.

Visualizations
Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 4-Chloro-2,6-
diphenylpyrimidine via a Suzuki-Miyaura cross-coupling reaction.

Work-up:
- Cool to RT
- Extraction (DCM/Water)
- Dry organic layer

Add Reagents:
- Pd(PPh3)4
- TBAB
- NaOH

Purification:
Silica Gel Column
Chromatography

Heat to 80°C
Stir for 12h
(Inert Atmosphere)

4-Chloro-2,6-
diphenylpyrimidine

Click to download full resolution via product page
Synthesis workflow for 4-Chloro-2,6-diphenylpyrimidine.

Conclusion

4-Chloro-2,6-diphenylpyrimidine is a valuable synthetic intermediate with significant potential
in the field of drug discovery. Its straightforward synthesis via Suzuki-Miyaura cross-coupling
and the reactivity of its chloro-substituent make it an attractive starting material for the
generation of diverse chemical libraries. While direct biological data for this specific compound
is limited, the prevalence of the 4,6-diphenylpyrimidine scaffold in potent kinase inhibitors and
other biologically active molecules underscores its importance for further investigation by
researchers and scientists in the development of novel therapeutics. Future studies focused on
the biological evaluation of 4-Chloro-2,6-diphenylpyrimidine and its derivatives are warranted
to fully elucidate their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b189500#smiles-notation-for-4-chloro-2-6-
diphenylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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